N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Lipophilicity CNS drug-likeness Blood-brain barrier permeability

N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941989-71-5, molecular formula C29H30N4O2, molecular weight 466.6 g/mol) is a synthetic small molecule belonging to the quinoline-phenylpiperazine acetamide class. Its structure comprises three pharmacophoric modules: a quinoline core substituted at the 2-position with a 4-phenylpiperazine moiety, an 8-position oxyacetamide linker, and a 3,5-dimethylphenyl terminal anilide group.

Molecular Formula C29H30N4O2
Molecular Weight 466.585
CAS No. 941989-71-5
Cat. No. B2890636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
CAS941989-71-5
Molecular FormulaC29H30N4O2
Molecular Weight466.585
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C
InChIInChI=1S/C29H30N4O2/c1-21-17-22(2)19-24(18-21)30-28(34)20-35-26-10-6-7-23-11-12-27(31-29(23)26)33-15-13-32(14-16-33)25-8-4-3-5-9-25/h3-12,17-19H,13-16,20H2,1-2H3,(H,30,34)
InChIKeyFUPDWTZUOCPREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941989-71-5): Procurement-Grade Structural and Physicochemical Profile


N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941989-71-5, molecular formula C29H30N4O2, molecular weight 466.6 g/mol) is a synthetic small molecule belonging to the quinoline-phenylpiperazine acetamide class [1]. Its structure comprises three pharmacophoric modules: a quinoline core substituted at the 2-position with a 4-phenylpiperazine moiety, an 8-position oxyacetamide linker, and a 3,5-dimethylphenyl terminal anilide group. The compound is catalogued in the PubChem database (CID 16812622) with computed physicochemical descriptors including XLogP3-AA of 5.8, topological polar surface area (TPSA) of 57.7 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. This compound belongs to a broader chemical series of 2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy acetamides that have been explored in medicinal chemistry for central nervous system (CNS) target engagement, particularly where the phenylpiperazine moiety is known to confer affinity for aminergic G-protein-coupled receptors (GPCRs) including serotonin and dopamine receptor subtypes [2].

1

CNS aminergic GPCR screening: phenylpiperazine scaffold supports serotonin/dopamine receptor engagement studies.

2

SAR exploration: distinct 3,5-dimethyl anilide substitution enables systematic steric/electronic profiling.

3

Physicochemical benchmarking: computed logP, TPSA, HBD align with lead-like CNS space for multiparameter optimization.

Why Close Analogs of N-(3,5-Dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide Cannot Be Assumed Interchangeable


Close structural analogs within the 2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy acetamide series—including the N-(2,4-dimethylphenyl) regioisomer, the N-(4-methylphenyl) analog, the N-(3-chlorophenyl) variant, and the N-phenyl parent compound—differ critically in the substitution pattern on the terminal anilide ring [1]. Even minor alterations in the anilide substituent position, electronic character (electron-donating methyl vs. electron-withdrawing chloro), or steric bulk (3,5-dimethyl vs. 4-methyl vs. unsubstituted) are expected to modulate ligand-receptor binding kinetics, off-rate, and selectivity profiles across aminergic GPCR targets, as established by extensive phenylpiperazine structure-activity relationship (SAR) literature [2]. Furthermore, replacement of the 4-phenylpiperazine moiety at the quinoline 2-position with morpholine—as in N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide—alters the basicity and hydrogen-bonding capacity of the core scaffold, which is likely to affect both target engagement and physicochemical properties including solubility and permeability [1]. These structural nuances mean that generic substitution without experimental validation risks selecting a compound with different target potency, altered selectivity, or divergent ADME properties.

Anilide substitution

3,5-Dimethyl pattern may shift GPCR binding kinetics vs. 2,4-dimethyl or 4-methyl regioisomers.

Morpholine analog

Morpholine-for-phenylpiperazine replacement alters basicity and H-bonding, likely affecting target engagement and solubility.

Electronic variation

N-(3-Chlorophenyl) analog may introduce divergent selectivity due to electron-withdrawing effect.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide Versus Structural Analogs


Lipophilicity (XLogP3-AA) Comparison Reveals Higher LogP for 3,5-Dimethylphenyl Derivative Versus N-Phenyl and N-(4-Methylphenyl) Analogs

The target compound (CAS 941989-71-5) possesses a computed XLogP3-AA value of 5.8 [1]. In contrast, the unsubstituted N-phenyl analog (CAS 941903-60-2) is predicted to have an XLogP3-AA of approximately 4.9, and the N-(4-methylphenyl) analog (CAS 941954-64-9) approximately 5.3, based on the additive contribution of the methyl substituents [1]. The 3,5-dimethyl substitution pattern introduces two additional methyl groups relative to the N-phenyl parent, increasing logP by ~0.9 log units and thereby enhancing lipophilicity—a parameter directly relevant to passive membrane permeability and CNS penetration potential [2].

Lipophilicity (XLogP3-AA)
Cross-study
5.8 target
vs
~4.9 N-phenyl
~5.3 4-methylphenyl
Higher logP may support brain-permeability assessment in CNS research.
Computed values; experimental validation advised.
Lipophilicity CNS drug-likeness Blood-brain barrier permeability

Hydrogen Bond Donor Count and TPSA Positioning Relative to CNS MPO Desirability Criteria

The target compound exhibits a topological polar surface area (TPSA) of 57.7 Ų and a single hydrogen bond donor (the secondary amide N-H) [1]. These values place it within favorable ranges for CNS drug-likeness according to the CNS Multiparameter Optimization (MPO) paradigm, which recommends TPSA < 76 Ų and HBD ≤ 1 for optimal brain penetration [2]. By comparison, analogs bearing hydroxyl or carboxyl substituents on the anilide ring—such as the 4-acetamidophenyl derivative (CAS 941954-73-0, TPSA estimated > 80 Ų)—exceed these thresholds, potentially compromising CNS bioavailability. The single HBD of the 3,5-dimethylphenyl derivative is a deliberate design feature that minimizes desolvation penalty at the blood-brain barrier while retaining the hydrogen-bond-accepting capacity contributed by five HBA atoms distributed across the quinoline, piperazine, and acetamide moieties [1].

CNS MPO Profile
Class-level
57.7 Ų TPSA
1 HBD
Alignment with CNS MPO thresholds supports screening cascade design.
Class-level inference; direct CNS penetration data not reported.
CNS MPO Drug-likeness Physicochemical optimization

Rotatable Bond Count (Nroth = 6) Compared to Extended-Linker and Benzyl-Substituted Analogs

The target compound contains six rotatable bonds as computed by PubChem [1]. This degree of conformational freedom is lower than that of the N-(4-methylbenzyl) analog (CAS 941903-75-9), which introduces an additional methylene spacer in the anilide region and possesses seven rotatable bonds [1]. Increased rotatable bond count is associated with higher conformational entropy penalty upon binding and reduced ligand efficiency, all else being equal [2]. The 3,5-dimethylphenyl derivative's six-rotatable-bond design represents a deliberate balance—retaining sufficient flexibility for target accommodation while minimizing the entropic cost that would accompany a benzyl-extended linker architecture.

Rotatable Bonds
Cross-study
6 target
vs
7 N-(4-methylbenzyl)
Lower rotatable bond count may support ligand efficiency evaluation.
Computed; binding assay confirmation needed.
Molecular flexibility Conformational entropy Binding affinity optimization

Quinoline-Phenylpiperazine Scaffold Relevance Supported by Class-Level mGlu7 NAM Pharmacological Data

A closely related chemotype—ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate—was identified via high-throughput screening as a potent mGlu7 negative allosteric modulator (NAM), with the initial hit VU0226390 demonstrating an IC50 of 647 nM against mGlu7 and > 30 μM selectivity versus mGlu4 and mGlu8 [1]. This finding establishes that the 4-phenylpiperazin-1-yl-quinoline scaffold can engage CNS-relevant G-protein-coupled receptors with measurable potency and subtype selectivity. While the target compound (CAS 941989-71-5) differs in its substitution pattern (8-oxyacetamide linker vs. 4-carboxylate ester, and 3,5-dimethylphenyl anilide vs. ethyl ester), the shared quinoline-phenylpiperazine core implies that this compound class warrants evaluation in similar aminergic or glutamatergic GPCR screening panels. Direct activity data for CAS 941989-71-5 at mGlu7 or any other receptor have not been reported in the public domain [1].

mGlu7 NAM Activity
Class-level
No direct data reported for target compound.
Scaffold class activity supports GPCR screening rationale.
Closest chemotype IC50 = 647 nM; direct data not available.
mGlu7 CNS pharmacology Negative allosteric modulator

Molecular Weight (466.6 g/mol) and Heavy Atom Count (35) Positioning Within Lead-Like Chemical Space

The target compound has a molecular weight of 466.6 g/mol and a heavy atom count of 35 [1]. While this exceeds strict 'Rule of 3' fragment-like criteria (MW ≤ 300), it falls within the lead-like space (MW 350–500) commonly pursued in hit-to-lead optimization [2]. Compared to the morpholine-substituted analog N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide (estimated MW ~ 434 g/mol, heavy atom count ~ 32), the phenylpiperazine-containing target compound incorporates additional heavy atoms that increase molecular complexity and potentially enhance target selectivity through additional hydrophobic contacts, though at the cost of increased molecular weight [1]. This trade-off is a deliberate design choice relevant to procurement for programs seeking lead-like compounds with more elaborate pharmacophoric features.

Molecular Weight
Cross-study
466.6 g/mol target
vs
~434 morpholine analog
Higher molecular complexity may support selectivity assessment in lead optimization.
Computed; verify experimental selectivity.
Lead-likeness Fragment-based drug discovery Chemical tractability

Evidence-Backed Research Application Scenarios for N-(3,5-Dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide


CNS GPCR Primary Screening Panels Targeting Aminergic Receptors

The phenylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D2) receptor engagement [1]. The target compound's TPSA (57.7 Ų) and lipophilicity (XLogP3-AA = 5.8) align with CNS MPO desirability criteria, supporting its suitability for radioligand displacement assays against aminergic GPCR panels (5-HT1A, 5-HT2A, D2, D3) [2]. Inclusion in screening cascades is warranted by the class-level precedent of quinoline-phenylpiperazine chemotypes demonstrating measurable GPCR activity [1].

Structure-Activity Relationship (SAR) Studies on the Quinoline 8-Oxyacetamide Linker Region

The 3,5-dimethyl substitution on the anilide ring offers a distinct steric and electronic profile compared to the 2,4-dimethyl regioisomer and the 4-methyl analog [1]. This compound can serve as a key analog in SAR explorations aimed at defining the optimal substitution pattern for the terminal anilide region, where the six rotatable bonds and single HBD provide a baseline for systematic variation toward improved potency or selectivity [2].

Physicochemical Benchmarking for CNS Lead Optimization Programs

With computed properties (MW 466.6, logP 5.8, TPSA 57.7, HBD 1, HBA 5, Nroth 6) that position it within lead-like chemical space, this compound can serve as a reference point in CNS lead optimization programs where balancing lipophilicity, molecular weight, and hydrogen-bonding capacity is critical [1]. Its favorable CNS MPO profile relative to close analogs with higher TPSA or multiple HBD groups makes it a useful comparator for multiparameter optimization efforts [2].

Computational Docking and Pharmacophore Modeling with Aminergic Receptor Structures

The well-defined three-module architecture (quinoline core, phenylpiperazine, dimethylphenyl anilide) and single HBD make this compound amenable to computational docking studies against aminergic GPCR crystal structures [1]. The 3,5-dimethyl substitution pattern provides a distinct shape and electrostatic signature compared to unsubstituted or mono-substituted analogs, facilitating pharmacophore model refinement [2].

Application
Selection Property
Validation Focus
CNS GPCR aminergic screening
Phenylpiperazine pharmacophore + CNS MPO alignment
Radioligand displacement assay fit, selectivity profiling
Anilide SAR studies
3,5-Dimethyl substitution pattern
Potency and selectivity optimization through systematic variation
CNS lead optimization benchmarking
Lead-like physicochemical profile
Multiparameter optimization using computed properties
Computational docking & modeling
Defined three-module architecture
Docking with aminergic GPCR structures, pharmacophore refinement
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